4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O/c1-12-17-18(21)16(20(27)24-14-7-5-6-13(22)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUBRVQZTRHYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted pyridine and a hydrazine derivative, the formation of the pyrazolo[3,4-b]pyridine core can be achieved through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs of the target compound, highlighting critical substitutions and their implications:
Analysis of Substituent Effects
3-Fluorophenyl vs. Dihydrodioxin (Z17)
- The 3-fluorophenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated) and fluorine-mediated hydrogen bonding .
- In contrast, Z17’s dihydrodioxin substituent introduces two oxygen atoms, increasing polarity (PSA ~95 vs. ~75 for the target compound) and aqueous solubility. This modification may enhance target engagement in hydrophilic binding pockets .
Carboxamide Variations
- The acetamidosulfonylphenyl group in ’s compound adds a sulfonamide moiety, which is associated with improved solubility (e.g., via sulfonic acid ionization) and binding to enzymes like carbonic anhydrases .
Core Scaffold Differences
- Pyrazolo[3,4-b]pyridine (target compound) vs. pyridine (): The pyrazolopyridine core offers greater rigidity and π-stacking capacity due to its fused heterocyclic system, which is advantageous for protease inhibition .
- Pyrazolo[4,3-b]pyridine (): Altered ring fusion position may disrupt planar stacking interactions critical for binding .
Biological Activity
The compound 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C20H16ClFN4O
- Molecular Weight : 367.82 g/mol
Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of a chloro and a fluorine substituent enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase.
- Pro-apoptotic Effects : It downregulates Bcl-2 and upregulates Bax, promoting apoptosis through mitochondrial pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Inhibition of Cytokine Release : It reduces the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.
- Impact on Inflammatory Pathways : The compound interferes with MAPK signaling pathways, which are crucial in mediating inflammatory responses.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of pyrazole derivatives for their anticancer activity. The compound exhibited IC50 values in the low micromolar range against several tumor cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.48 |
| MCF-7 | 2.28 |
| PC-3 | 0.33 |
Study 2: Inflammation Model
In an animal model of inflammation, treatment with the compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
